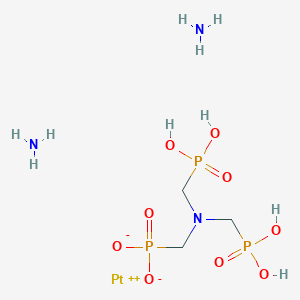
4,6-Cholestadien-3beta-ol
描述
作用机制
Target of Action
Cholesta-4,6-dien-3-ol, (3β)-, is a member of the steroid family These receptors are involved in the regulation of gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
This complex then translocates to the nucleus, where it binds to specific DNA sequences, regulating gene transcription and ultimately influencing cellular function .
Biochemical Pathways
Steroids generally influence a variety of biochemical pathways, including those involved in inflammation, immune response, and cell growth and differentiation .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
Steroids typically have wide-ranging effects on the body, influencing processes such as inflammation, immune response, and cell growth and differentiation .
Action Environment
The action, efficacy, and stability of Cholesta-4,6-dien-3-ol, (3β)- can be influenced by various environmental factors. For instance, its solubility in organic solvents like chloroform, dichloromethane, and ethanol suggests that it may be more effective in lipid-rich environments . Additionally, its chemical stability could be affected by factors such as temperature, pH, and exposure to light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholesta-4,6-dien-3-ol, (3beta)- typically involves multiple steps, including hydrogenation, deprotection, and catalysis using metallocenes . One common method starts with cholesterol, which undergoes selective oxidation to form cholest-5-en-3-one. This intermediate is then further oxidized to produce Cholesta-4,6-dien-3-one, which is subsequently reduced to yield Cholesta-4,6-dien-3-ol, (3beta)- .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
Cholesta-4,6-dien-3-ol, (3beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, such as Cholesta-4,6-dien-3-one.
Reduction: Reduction reactions can be used to modify the double bonds or the hydroxyl group in the molecule.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC) are commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed, depending on the desired product.
Catalysts: Metallocenes and other catalysts are often used to facilitate specific reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Cholesta-4,6-dien-3-ol, (3beta)-, such as Cholesta-4,6-dien-3-one .
科学研究应用
Cholesta-4,6-dien-3-ol, (3beta)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: Research has shown potential anti-inflammatory and antifungal properties.
Industry: It is used in the production of various steroid-based pharmaceuticals and other chemical products.
相似化合物的比较
Similar Compounds
Cholesta-4,6-dien-3-one: An oxidized form of Cholesta-4,6-dien-3-ol, (3beta)-.
Cholesta-1,4,6-trien-3-one: Another related compound with additional double bonds.
Cholesterol: The parent compound from which Cholesta-4,6-dien-3-ol, (3beta)- is derived.
Uniqueness
Cholesta-4,6-dien-3-ol, (3beta)- is unique due to its specific structure, which includes double bonds at the 4 and 6 positions and a hydroxyl group at the 3 position. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULDMFHZZHYKZ-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880722 | |
| Record name | cholesta-4,6-dien-3-ol, (3.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14214-69-8 | |
| Record name | 4,6-Cholestadien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-4,6-dien-3-ol, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cholesta-4,6-dien-3-ol, (3.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesta-4,6-diene-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)





